2-(Ethyldisulfanyl)hexadecanoic acid
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Overview
Description
2-(Ethyldisulfanyl)hexadecanoic acid is a compound characterized by the presence of a disulfide bond and a long aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethyldisulfanyl)hexadecanoic acid typically involves the reaction of hexadecanoic acid with ethyl disulfide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the disulfide bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Ethyldisulfanyl)hexadecanoic acid can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the disulfide bond is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Ethyldisulfanyl)hexadecanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological processes through its disulfide bond.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting oxidative stress and related conditions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Ethyldisulfanyl)hexadecanoic acid involves the interaction of its disulfide bond with various molecular targets. The disulfide bond can undergo redox reactions, which can modulate the activity of enzymes and other proteins. This modulation can affect various cellular pathways, including those involved in oxidative stress and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Hexadecanoic acid: Lacks the disulfide bond, making it less reactive in redox reactions.
Ethyl disulfide: Contains the disulfide bond but lacks the long aliphatic chain, limiting its applications.
Dithiothreitol (DTT): A reducing agent with a different structure but similar redox properties.
Uniqueness
2-(Ethyldisulfanyl)hexadecanoic acid is unique due to the combination of its long aliphatic chain and disulfide bond. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
93404-49-0 |
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Molecular Formula |
C18H36O2S2 |
Molecular Weight |
348.6 g/mol |
IUPAC Name |
2-(ethyldisulfanyl)hexadecanoic acid |
InChI |
InChI=1S/C18H36O2S2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18(19)20)22-21-4-2/h17H,3-16H2,1-2H3,(H,19,20) |
InChI Key |
UMWYZOPACBSOCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)O)SSCC |
Origin of Product |
United States |
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